(S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride
Overview
Description
- (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride is a chemical compound with the molecular formula C13H17NO4·HCl .
- It is a white solid, often used in scientific research due to its unique structure and diverse applications.
Synthesis Analysis
- The synthesis of this compound involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by amidation with tert-butoxycarbonyl (Boc) groups.
- The specific synthetic route may vary, but it typically starts from commercially available starting materials.
Molecular Structure Analysis
- The compound has a pentanoic acid backbone with an additional amino group and carbonyl group.
- The benzyloxycarbonyl and tert-butoxycarbonyl groups provide stability and allow for further functionalization.
Chemical Reactions Analysis
- (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride can participate in various reactions, including amidation, esterification, and peptide coupling.
Physical And Chemical Properties Analysis
- Physical Form : Solid
- Molecular Weight : 251.285 g/mol
- Solubility : Soluble in water and organic solvents
- Melting Point : Varies based on crystalline form
Safety And Hazards
- Warning : May cause skin irritation, eye irritation, and respiratory discomfort.
- Handle with care, use appropriate protective equipment, and work in a well-ventilated area.
Future Directions
- Further research could explore its applications in drug design, peptide synthesis, or as a building block for more complex molecules.
Remember that this analysis is based on available information, and specific details may vary depending on the context and intended use of the compound12. If you need more detailed information, consider consulting relevant scientific literature or experts in the field.
properties
IUPAC Name |
(2S)-5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17);1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULELFCUZAINLJV-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628648 | |
Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride | |
CAS RN |
92455-59-9 | |
Record name | L-Ornithine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92455-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~2~-[(Benzyloxy)carbonyl]-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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